![molecular formula C13H15N5O4 B2530982 1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid CAS No. 1443978-80-0](/img/structure/B2530982.png)
1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , 1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid, is a complex molecule that likely exhibits a range of biological activities due to its heterocyclic structure. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and properties of related heterocyclic compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related triazolopyridines is described in the first paper, where a two-step preparation method starting from 2-hydrazinopyridine and carboxylic acids is outlined . The
Scientific Research Applications
Synthesis of Bioactive Molecules
Orthogonal Protection Strategy for Synthesis : The compound is involved in the development of orthogonal protection strategies for the synthesis of bioactive molecules. For instance, Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, prepared from bis-carbamate protected piperazine-2-carboxylic acids, serve as precursors for various 2-substituted piperazines, showcasing the compound's utility in generating bioactive scaffolds (Clark & Elbaum, 2007).
Antimicrobial and Antifungal Activities : New derivatives synthesized from this compound have shown significant antimicrobial and antifungal activities. A study synthesized novel derivatives that exhibited good antimicrobial activity against various microorganisms, highlighting its potential in developing new antibacterial and antifungal agents (Suresh, Lavanya, & Rao, 2016).
Synthesis of Antihypertensive Derivatives : Research on synthesizing novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives from this compound expected to exhibit antihypertensive activity, indicating its role in creating cardiovascular drugs (Kumar & Mashelkar, 2008).
properties
IUPAC Name |
1-(6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-7-6-18-10(11(19)14-7)9(15-16-18)12(20)17-4-2-8(3-5-17)13(21)22/h6,8H,2-5H2,1H3,(H,14,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQWMWQZRHVIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)N3CCC(CC3)C(=O)O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid](/img/structure/B2530900.png)


![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)
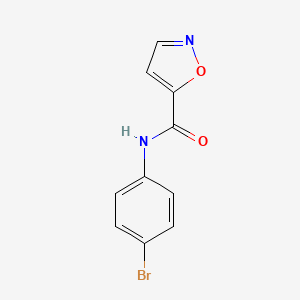


![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)
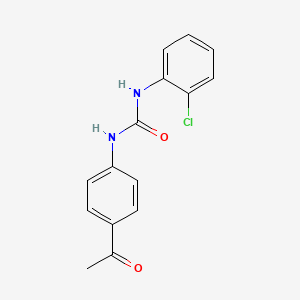
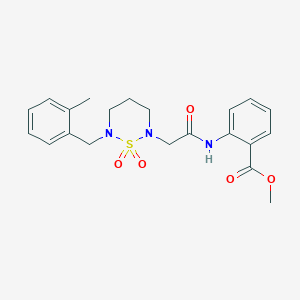
![4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid](/img/structure/B2530919.png)
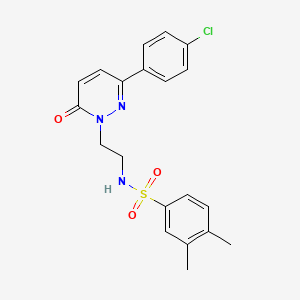
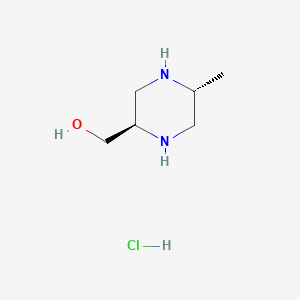
![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)